molecular formula C15H14O3 B1323507 4-(2-Methoxyphenyl)-3-methylbenzoic acid CAS No. 473264-05-0

4-(2-Methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B1323507
CAS No.: 473264-05-0
M. Wt: 242.27 g/mol
InChI Key: MZUPKIVDGOJXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyphenyl)-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUPKIVDGOJXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620587
Record name 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473264-05-0
Record name 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-methyl-4-(2-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive approach to the synthesis and characterization of 3-methyl-4-(2-methoxyphenyl)benzoic acid. It is important to note that a diligent search of prominent chemical databases, including PubChem and ChemSpider, did not yield a specific CAS number for this compound. This suggests that 3-methyl-4-(2-methoxyphenyl)benzoic acid is not a commonly cataloged substance. Consequently, this guide is presented as a prospective manual, detailing a robust and scientifically sound synthetic route based on established palladium-catalyzed cross-coupling reactions, along with the expected analytical characterization of the target molecule. The methodologies provided are grounded in well-established chemical principles and are intended to serve as a foundational resource for the synthesis of this and structurally related biaryl carboxylic acids.

Introduction and Rationale

Biaryl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science. The structural motif of two directly connected aromatic rings, one of which is substituted with a carboxylic acid group, is a common feature in a variety of biologically active molecules. The specific substitution pattern of 3-methyl-4-(2-methoxyphenyl)benzoic acid, with its methyl and methoxy functionalities, presents a unique scaffold for further chemical elaboration and potential biological evaluation. The synthesis of such compounds is most effectively achieved through modern cross-coupling methodologies, which allow for the precise and efficient formation of the biaryl bond.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for the synthesis of 3-methyl-4-(2-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific synthesis, the key disconnection is between the two aromatic rings.

The proposed two-step synthesis begins with the bromination of a commercially available starting material, 3-methyl-4-aminobenzoic acid, followed by a Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid.

Synthetic_Pathway Start 4-Bromo-3-methylbenzoic acid Intermediate Methyl 4-bromo-3-methylbenzoate Start->Intermediate Esterification (MeOH, H₂SO₄) Product 3-methyl-4-(2-methoxyphenyl)benzoic acid Intermediate->Product Suzuki-Miyaura Coupling (2-methoxyphenylboronic acid, Pd catalyst, base) then Hydrolysis Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(II)_Complex Ar-Pd(II)-X Pd(0)->Pd(II)_Complex Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Pd(II)_Complex->Ar-Pd(II)-Ar' Ar'-B(OR)₂ Ar-Pd(II)-Ar'->Pd(0) Reductive_Elimination Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'->Product

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(2-Methoxyphenyl)-3-methylbenzoic acid, a biphenyl carboxylic acid derivative. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document will delve into the compound's physicochemical properties, including a detailed analysis of its molecular weight, outline a robust synthetic pathway, and describe essential analytical techniques for its characterization. Furthermore, it will explore the potential applications of this molecule, drawing parallels with structurally similar compounds that have demonstrated significant therapeutic potential.

Introduction and Molecular Profile

4-(2-Methoxyphenyl)-3-methylbenzoic acid is a bifunctional organic molecule characterized by a biphenyl scaffold, which is a prevalent structural motif in many biologically active compounds. The presence of a carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. The methoxy and methyl substituents on the phenyl rings influence the molecule's steric and electronic properties, which can in turn affect its biological activity and pharmacokinetic profile.

Based on its systematic name, the chemical structure consists of a benzoic acid core with a methyl group at the 3-position and a 2-methoxyphenyl group at the 4-position. This substitution pattern results in a molecular formula of C₁₅H₁₄O₃.

Molecular Structure and Weight

The precise molecular weight of a compound is a critical parameter for its identification and characterization. It is determined by the sum of the atomic weights of its constituent atoms.

Table 1: Calculation of the Molecular Weight of 4-(2-Methoxyphenyl)-3-methylbenzoic acid

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1512.011180.165
Hydrogen (H)141.00814.112
Oxygen (O)315.99947.997
Total 242.274

The calculated molecular weight of 4-(2-Methoxyphenyl)-3-methylbenzoic acid is 242.274 g/mol . This value is in agreement with the molecular weight of other compounds sharing the same molecular formula, C₁₅H₁₄O₃, such as 4,4'-dimethoxybenzophenone and 2,4-dimethoxybenzophenone.[1][2][3][4]

Caption: Chemical structure of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Synthesis Protocol: A Suzuki Coupling Approach

The synthesis of biphenyl compounds is well-established in organic chemistry, with the Suzuki coupling reaction being a particularly powerful and versatile method. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid, a plausible route involves the coupling of a boronic acid derivative with a halogenated benzoic acid derivative.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the biphenyl C-C bond, leading to two key synthons: a 4-halo-3-methylbenzoic acid derivative and a (2-methoxyphenyl)boronic acid.

Retrosynthesis Target 4-(2-Methoxyphenyl)-3-methylbenzoic acid Synthons 4-Bromo-3-methylbenzoic acid + (2-Methoxyphenyl)boronic acid Target->Synthons Suzuki Disconnection Reagents Pd(PPh3)4, K2CO3, Toluene/Water Synthons->Reagents

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • (2-Methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 15 mL ethanol) followed by an aqueous solution of potassium carbonate (2.0 eq in 15 mL of degassed water).

  • Reaction Execution: The reaction mixture is degassed with nitrogen for 15 minutes and then heated to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified to a pH of ~2 with 2M HCl.

  • Extraction: The acidified aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-(2-Methoxyphenyl)-3-methylbenzoic acid, a combination of spectroscopic and analytical techniques should be employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and confirm the connectivity of the molecule.Signals corresponding to the aromatic protons, the methyl protons, the methoxy protons, and the acidic proton of the carboxylic acid group.
¹³C NMR To identify the number and types of carbon atoms in the molecule.Resonances for the aromatic carbons, the methyl carbon, the methoxy carbon, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (242.274 g/mol ).
FT-IR Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid.
Melting Point To assess the purity of the compound.A sharp and defined melting point range for a pure crystalline solid.

Applications in Drug Development

The biphenyl carboxylic acid scaffold is a key feature in a number of therapeutic agents, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. Given the structural similarity of 4-(2-Methoxyphenyl)-3-methylbenzoic acid to known NSAIDs, it is plausible that this molecule could exhibit similar biological activities.

Potential research avenues for this compound include:

  • Anti-inflammatory Agent: Investigation as a potential inhibitor of COX-1 and COX-2 enzymes for the treatment of inflammatory conditions.

  • Analgesic: Evaluation for its pain-relieving properties.

  • Scaffold for Novel Therapeutics: Use as a starting material for the synthesis of more complex molecules with a wide range of pharmacological activities.

The specific substitution pattern of 4-(2-Methoxyphenyl)-3-methylbenzoic acid may offer a unique pharmacological profile, potentially leading to improved efficacy or a more favorable side-effect profile compared to existing drugs.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Compound_Synthesis Synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid In_Vitro_Screening In Vitro Screening (e.g., COX Inhibition Assay) Compound_Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies In_Vivo_Models In Vivo Animal Models (e.g., Inflammation Models) SAR_Studies->In_Vivo_Models Toxicity_Studies Preliminary Toxicity Assessment In_Vivo_Models->Toxicity_Studies

Caption: A potential workflow for evaluating the therapeutic potential of the compound.

Conclusion

4-(2-Methoxyphenyl)-3-methylbenzoic acid represents a molecule of interest for medicinal chemists and drug development professionals. Its biphenyl carboxylic acid core suggests potential biological activity, particularly in the realm of anti-inflammatory agents. This guide has provided a detailed overview of its molecular properties, a robust synthetic protocol, and a clear pathway for its analytical characterization. Further investigation into the pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. 4,4'-Dimethoxybenzophenone. National Center for Biotechnology Information. [Link]

  • NIST. Benzophenone, 2,4-dimethoxy-. NIST Chemistry WebBook. [Link]

Sources

The Architectural Elegance of Biaryls: A Technical Guide to Novel Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Power of the Biaryl Motif

In the intricate world of medicinal chemistry, the biaryl scaffold stands as a testament to the power of structural simplicity in achieving profound biological activity. These motifs, characterized by two directly connected aromatic rings, are not merely passive linkers but active participants in molecular recognition, offering a unique combination of conformational flexibility and rigidity. This duality allows them to present pharmacophoric features in a precise three-dimensional arrangement, leading to high-affinity interactions with a multitude of biological targets. From anti-inflammatory agents to cutting-edge cancer therapies, the biaryl core is a privileged structure, consistently appearing in the annals of successful drug discovery programs.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the design, synthesis, and application of novel biaryl building blocks that are shaping the future of medicine.

I. The Strategic Advantage of Biaryl Scaffolds in Medicinal Chemistry

The prevalence of biaryl motifs in pharmaceuticals is no coincidence.[2][3] Their utility stems from a confluence of advantageous physicochemical and structural properties:

  • Modulation of Physicochemical Properties: The nature and substitution pattern of the aryl rings can be systematically modified to fine-tune critical drug-like properties such as lipophilicity, solubility, and metabolic stability. This modularity is invaluable during the lead optimization phase of drug discovery.

  • Vectorial Projection of Substituents: The biaryl core provides a rigid framework that projects substituents into specific regions of a protein's binding pocket, enabling the optimization of key interactions that drive potency and selectivity.

  • Conformational Control and Atropisomerism: The rotational barrier around the aryl-aryl bond can be controlled through the introduction of ortho substituents. This can lead to the formation of stable atropisomers, which are stereoisomers arising from restricted rotation.[4] In many cases, one atropisomer exhibits significantly higher biological activity than the other, offering a sophisticated strategy for improving a drug's therapeutic index.[4]

II. Novel Biaryl Building Blocks: Expanding the Chemical Space

While the classic biphenyl scaffold remains a staple, the quest for novel chemical matter has led to the exploration of a diverse array of biaryl building blocks. These next-generation scaffolds often incorporate heterocyclic systems and unique functionalization patterns to access previously unexplored regions of chemical space and engage with novel biological targets.

Heterocyclic Biaryl Scaffolds

The incorporation of heterocycles into biaryl structures introduces a wealth of new possibilities for drug design. Nitrogen, oxygen, and sulfur atoms can act as hydrogen bond donors or acceptors, and their placement can significantly influence the molecule's electronic properties and binding interactions.

  • Indole- and Carbazole-Based Biaryls: These nitrogen-containing heterocycles are prevalent in natural products and have a proven track record in medicinal chemistry.[1][5][6][7] Biaryls incorporating these motifs can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. The synthesis of biaryl-based carbazoles, for instance, has been a subject of intense research, with applications in the development of new anticancer agents.[1][6]

  • Pyridyl and Pyrimidyl Biaryls: The inclusion of pyridine and pyrimidine rings introduces basic nitrogens that can serve as key interaction points with acidic residues in protein binding sites. These building blocks are frequently employed in the design of kinase inhibitors, where the nitrogen atoms can interact with the hinge region of the ATP-binding pocket.

Table 1: Examples of Novel Heterocyclic Biaryl Building Blocks
Building Block CoreKey FeaturesTherapeutic Area of Interest
Indole-ArylHydrogen bond donor/acceptor capacity, π-stacking interactions.[5]Oncology, Neurology
Carbazole-ArylExtended aromatic system, potential for dual emission fluorescence.[1][6]Oncology, Materials Science
Pyridyl-ArylHinge-binding motifs in kinases, improved solubility.Oncology, Inflammation
Thiophene-ArylBioisosteric replacement for phenyl rings, modulation of metabolic stability.[8]Various

III. Modern Synthetic Methodologies for Biaryl Construction

The efficient and versatile synthesis of biaryl scaffolds is a cornerstone of modern drug discovery. While classical methods like the Ullmann coupling have historical significance, palladium-catalyzed cross-coupling reactions have become the workhorses of the medicinal chemist's toolbox.

The Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used method for biaryl synthesis in the pharmaceutical industry.[9] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Aryl boronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry reaction vessel, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base: The base is required to activate the organoboron species and facilitate the transmetalation step. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents are often preferred.

The Heck Coupling: A Powerful Tool for C-C Bond Formation

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene. While often used to form vinylarenes, it can also be adapted for biaryl synthesis.

Experimental Protocol: A General Procedure for Heck Coupling

Objective: To synthesize a substituted alkene via a palladium-catalyzed Heck coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • To a dry reaction vessel, add the aryl halide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, alkene, and base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove insoluble salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[]

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner.[11] Organozinc reagents are highly reactive, allowing for couplings to occur under mild conditions and with a high degree of functional group tolerance.[9]

Experimental Protocol: A General Procedure for Negishi Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl chloride, bromide, or iodide) (1.0 equiv)

  • Organozinc reagent (prepared in situ or used as a pre-formed solution) (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • In a nitrogen-filled glovebox, to a dry reaction vessel, add the palladium catalyst and ligand.

  • Add the anhydrous solvent and stir to form the active catalyst.

  • Add the aryl halide to the catalyst mixture.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature or a slightly elevated temperature.

  • Stir the reaction for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[12]

C-H Activation: The Next Frontier in Biaryl Synthesis

Direct C-H arylation is an emerging and highly attractive strategy for biaryl synthesis as it avoids the need for pre-functionalized starting materials.[1] This atom-economical approach allows for the direct coupling of two C-H bonds, streamlining synthetic routes and enabling the late-stage functionalization of complex molecules.[1]

Conceptual Workflow for a Directed C-H Arylation

G cluster_0 Catalytic Cycle Aryl_Substrate Aryl Substrate with Directing Group (DG) C-H_Activation C-H Activation (Forms Palladacycle) Aryl_Substrate->C-H_Activation Pd(II) Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Aryl Halide Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product Pd(0)_Catalyst Pd(0) Catalyst Reductive_Elimination->Pd(0)_Catalyst Pd(0)_Catalyst->Aryl_Substrate Re-oxidation to Pd(II)

Caption: A conceptual workflow for a palladium-catalyzed directed C-H arylation reaction.

IV. Case Studies: Biaryl Building Blocks in Recently Approved Drugs

The tangible impact of novel biaryl building blocks is best illustrated through their incorporation into recently approved pharmaceuticals. These case studies highlight how the strategic use of biaryl motifs can lead to drugs with improved efficacy and safety profiles.

Case Study 1: Sotorasib (Lumakras®) - A Covalent Inhibitor of KRAS G12C

Sotorasib, approved by the FDA in 2021, is a groundbreaking therapy for non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation.[13][14] The molecule features a complex biaryl core that is crucial for its mechanism of action. One of the aryl rings is a substituted pyrido[2,3-d]pyrimidinone, which positions an acrylamide warhead to form a covalent bond with the cysteine residue of the mutated KRAS protein.[15] The other aryl ring, a 2-fluoro-6-hydroxyphenyl group, contributes to the high-affinity binding in a previously considered "undruggable" pocket.[13] The synthesis of sotorasib is a multi-step process that relies on a key Suzuki coupling to construct the central biaryl linkage.[16]

Case Study 2: Avacopan (Tavneos®) - A C5a Receptor Antagonist

Avacopan, also approved in 2021, is an orally administered selective antagonist of the complement 5a receptor (C5aR) for the treatment of ANCA-associated vasculitis.[17][18] The structure of avacopan features a central biaryl-like scaffold where a substituted piperidine links two aromatic systems. This arrangement is critical for its potent and selective inhibition of the C5aR. The synthesis of avacopan involves a sophisticated route that establishes the stereochemistry of the piperidine ring early on, followed by sequential amide bond formations to append the aromatic moieties.[17]

V. Signaling Pathways Modulated by Biaryl-Containing Drugs: The MAPK/ERK Pathway

Many biaryl-containing drugs exert their therapeutic effects by modulating intracellular signaling pathways that are dysregulated in disease. A prominent example is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival.[19][20]

The MAPK/ERK pathway is a cascade of protein kinases that relays signals from the cell surface to the nucleus.[21] Mutations in components of this pathway, such as the BRAF and RAS proteins, can lead to its constitutive activation, driving the uncontrolled growth of cancer cells.[19]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Regulates Trametinib Trametinib (Biaryl Inhibitor) Trametinib->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the point of inhibition by the biaryl-containing drug, Trametinib.

Trametinib (Mekinist®), a biaryl-containing drug, is a selective inhibitor of MEK1 and MEK2, two key kinases in the MAPK/ERK pathway.[2][3] By binding to an allosteric site on MEK, trametinib prevents its phosphorylation and activation, thereby blocking downstream signaling to ERK and inhibiting the proliferation of cancer cells with activating BRAF mutations.[22]

VI. Future Perspectives and Conclusion

The biaryl motif will undoubtedly continue to be a cornerstone of drug discovery for the foreseeable future. The ongoing development of novel synthetic methodologies, particularly in the realm of C-H activation and photocatalysis, will further expand the accessible chemical space of biaryl building blocks. As our understanding of complex biological systems deepens, we can expect to see the emergence of even more sophisticated biaryl-containing drugs that are designed to modulate novel targets and address unmet medical needs. The architectural elegance and synthetic tractability of biaryls ensure their enduring legacy as privileged structures in the art and science of medicinal chemistry.

VII. References

  • Chen, J., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3977. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17216-17235. [Link]

  • Kandathil, V., et al. (2019). Examples of drugs containing a biaryl moiety. ResearchGate. [Link]

  • Giri, R., et al. (2016). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]

  • Blumenthal, D. K. (2014). Trametinib: An Oral MEK Inhibitor for Metastatic Melanoma. Medscape. [Link]

  • Garon, E. B., et al. (2019). Mechanism of action of dabrafenib and trametinib. ResearchGate. [Link]

  • Li, J., et al. (2021). Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents. Bioorganic Chemistry, 110, 104821. [Link]

  • Reddy, T. R., et al. (2021). Synthesis of biaryl-based carbazoles via C-H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry, 19(31), 6749-6759. [Link]

  • Wikipedia. (2023). Sotorasib. [Link]

  • Zhang, X., et al. (2021). Synthesis of structurally diverse biaryl fragments. ResearchGate. [Link]

  • Smith, C. J., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 35-56). The Royal Society of Chemistry. [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(14), 3164-3167. [Link]

  • The Organic Chemistry Tutor. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis [Video]. YouTube. [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?[Link]

  • Massive Bio. (2026, February 24). Sotorasib: Mechanism of Action and Clinical Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • LaPlante, S. R., et al. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 3(13), 1643-1658. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for avacopan (140)[23]. [Link]

  • Beilstein Journals. (2021, January 4). Synthesis, crystal structures and properties of carbazole-basedhelicenes fused with an azine ring. [Link]

  • Li, G., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Nagaki, A., et al. (2015). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 3, 5. [Link]

  • Hall, A., et al. (2006). Discovery of novel biaryl heterocyclic EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2666-2671. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • D'Alessandro, N. F., et al. (2015). Design and synthesis of aryl-functionalized carbazole-based porous coordination cages. Inorganic Chemistry, 54(17), 8346-8354. [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17216-17235. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2020(10), 1286-1306. [Link]

  • Cagnol, S., & Chambard, J. C. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(4), 1102. [Link]

  • Van der Verren, S. E., et al. (2024). A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. SLAS Discovery, 29(5), 100-109. [Link]

  • El-Shishtawy, R. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32966-32999. [Link]

  • Sharma, V., & Kumar, P. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 10(4), 571-592. [Link]

  • Nolan, S. P., & Organ, M. G. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Dalton Transactions, 42(8), 2665-2675. [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2006). Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs. Current Medicinal Chemistry, 13(10), 1139-1153. [Link]

  • ChemoCentryx, Inc. (2020). Processes and intermediates in the preparation of C5aR antagonists. U.S. Patent No. 10,532,982.

  • Grygorenko, O. O., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Jayne, D. R. W., et al. (2022). Avacopan for the Treatment of ANCA-Associated Vasculitis. New England Journal of Medicine, 384(7), 599-609. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

[3, 4

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Utility

4-Bromo-3-methylbenzoic acid is a highly versatile, bifunctional building block extensively utilized in the synthesis of advanced pharmaceutical intermediates. It serves as a critical scaffold in the development of targeted therapeutics, including pan-ephrin receptor (EPHA2/EPHA4) kinase inhibitors [1] and Mer kinase inhibitors [2]. The orthogonal reactivity of its functional groups allows for precise, sequential modifications: the carboxylic acid can undergo amide coupling or esterification, while the aryl bromide serves as a robust electrophile for palladium-catalyzed carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction [3].

Mechanistic Insights & Reactivity Profiling

Designing a successful cross-coupling protocol for 4-bromo-3-methylbenzoic acid requires a nuanced understanding of its structural, electronic, and steric parameters. As an Application Scientist, recognizing the causality behind these molecular interactions is essential for optimizing reaction conditions:

  • Electronic Activation vs. Steric Hindrance (Oxidative Addition): The electron-withdrawing nature of the carboxylic acid (or its ester derivative) enhances the electrophilicity of the aromatic ring. This electronic deficiency accelerates the rate-limiting oxidative addition of the Pd(0) catalyst into the C-Br bond [4]. However, the methyl group positioned ortho to the bromine atom introduces significant steric bulk. This steric shielding impedes the approach of bulky palladium complexes, necessitating the use of elevated temperatures (90–100 °C) and robust, flexible ligand systems (e.g., PPh₃ or dppf) to drive the formation of the Ar-Pd(II)-Br intermediate.

  • Acid-Base Dynamics (Transmetalation): A critical failure point in protocols utilizing the unprotected carboxylic acid is premature base depletion. The acidic proton (pKa ~4.2) rapidly consumes one equivalent of the inorganic base (e.g., K₂CO₃). Because the base is mechanistically required to coordinate with the boronic acid to form the reactive "ate" complex—which facilitates the transmetalation step—at least 3.0 to 4.0 equivalents of base must be employed to ensure continuous catalytic turnover[2].

  • Alternative Strategies (Esterification): To circumvent base consumption and improve organic solubility, researchers frequently protect the carboxylic acid as a methyl or ethyl ester prior to coupling. The ester can later be hydrolyzed via base-catalyzed saponification to yield the final biaryl acid [4][5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-limiting step) Pd0->OxAdd 4-Bromo-3-methylbenzoic acid PdII_Ox Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Ox BaseEx Base Exchange Br replaced by OH PdII_Ox->BaseEx Base (e.g., K2CO3) PdII_Base Pd(II) Intermediate Ar-Pd(II)-OH BaseEx->PdII_Base Transmet Transmetalation Transfer of Ar' from Boron PdII_Base->Transmet Arylboronic Acid PdII_Trans Pd(II) Intermediate Ar-Pd(II)-Ar' Transmet->PdII_Trans RedElim Reductive Elimination Biaryl Product Release PdII_Trans->RedElim RedElim->Pd0 Release of Product

Catalytic cycle of Suzuki-Miyaura coupling for 4-bromo-3-methylbenzoic acid.

Quantitative Data: Reaction Condition Matrix

The following table summarizes validated conditions for the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzoic acid and its derivatives. Note the inverse relationship between the steric complexity of the boronic acid partner and the overall yield.

SubstrateBoronic Acid PartnerCatalyst SystemBase / SolventTemp / TimeYieldRef
4-Bromo-3-methylbenzoic acid 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazinePd(PPh₃)₄ (0.05 eq)K₂CO₃ (3.0 eq) / Water-EtOAc100 °C / 3 h>75%[2]
Amide derivative (of 4-Bromo-3-methylbenzoic acid)5-hydroxy-2-methylphenyl boronic acidPd(PPh₃)₄ (0.10 eq)K₂CO₃ (2.3 eq) / Dioxane-H₂O (3:1)100 °C / 18 h51%[1]
Amide derivative (of 4-Bromo-3-methylbenzoic acid)(5-methyl-1H-indazol-4-yl)boronic acidPd(PPh₃)₄ (0.10 eq)K₂CO₃ (2.3 eq) / Dioxane-H₂O (3:1)100 °C / 18 h36%[1]
Methyl 4-bromo-3-methylbenzoate 2-chlorophenylboronic acidPd(dppf)Cl₂ (0.05 eq)Na₂CO₃ (2.0 eq) / Toluene-H₂O90 °C / 12 h>85%[5]

Validated Experimental Protocol (Unprotected Acid Route)

This self-validating protocol describes the direct Suzuki coupling of the free acid, eliminating the need for upstream protection and downstream deprotection steps [2].

Reagents Required:

  • 4-Bromo-3-methylbenzoic acid (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 - 0.10 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 - 4.0 equiv)

  • 1,4-Dioxane and Deionized Water (3:1 v/v ratio)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzoic acid, the selected arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/Water mixture. Self-Validation Check: The presence of dissolved oxygen will rapidly degrade Pd(0) to catalytically inactive Pd(II) oxides, turning the solution black. Submerge the mixture in an ultrasonic bath and sparge with ultra-pure Argon or Nitrogen for a minimum of 15 minutes.

  • Catalyst Introduction: Quickly add the Pd(PPh₃)₄ catalyst under a positive stream of inert gas. Seal the flask tightly.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 3 to 18 hours. Monitor the progression via LC-MS or TLC (UV active).

  • Aqueous Workup & pH Adjustment: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Because the product is a carboxylic acid, it will reside in the basic aqueous layer as a soluble potassium salt. Separate and discard the organic layer (which conveniently removes phosphine oxides and homocoupled organic byproducts).

  • Product Isolation: Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~4.5–5.0. The desired biaryl carboxylic acid will precipitate out of solution. Collect the solid via vacuum filtration, wash with cold deionized water, and dry under high vacuum to afford the pure product.

Workflow Prep Reagent Preparation Substrate, Boronic Acid, Pd(PPh3)4, K2CO3 Degas Degassing Purge with Argon/N2 (Critical for Pd(0)) Prep->Degas React Reaction 1,4-Dioxane/H2O 100 °C, 3-18 h Degas->React Workup Aqueous Workup Adjust pH to ~5 Extract with EtOAc React->Workup Purify Purification Precipitation or Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology . NIH PubMed Central. Available at: 1

  • HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS (EP 3523292 B1) . European Patent Office. Available at:2

  • Buy 4-Bromo-3-(bromomethyl)benzoic acid | 887757-31-5 . Smolecule. Available at: 3

  • Ethyl 4-bromo-3-methylbenzoate | High Purity . Benchchem. Available at: 4

  • Methyl 4-bromo-3-methylbenzoate | 148547-19-7 . ChemicalBook. Available at:5

Sources

The Challenge of Proximity: A Guide to Palladium-Catalyzed Synthesis of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sterically Hindered Biaryls

The biaryl motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. However, when these structures are decorated with bulky substituents at their ortho positions, creating sterically hindered biaryls, their synthesis becomes a significant challenge. These sterically demanding architectures, particularly tri- and tetra-ortho-substituted biaryls, are crucial as they can exhibit atropisomerism, leading to chiral molecules with unique biological activities and applications in asymmetric catalysis.[1] The restricted rotation around the aryl-aryl bond in these molecules imparts specific, rigid three-dimensional structures that are highly sought after in drug design and materials science.

Traditional cross-coupling methods often falter when faced with the steric clash of bulky ortho substituents, which impedes the crucial steps of the catalytic cycle. This application note provides an in-depth guide to overcoming these challenges using modern palladium-catalyzed cross-coupling reactions, with a focus on rational ligand design, mechanistic insights, and practical, field-proven protocols.

Mechanistic Underpinnings: The Catalytic Cycle and Steric Hindrance

The efficacy of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Steric hindrance dramatically impacts each of these steps.

  • Oxidative Addition: The initial reaction of an aryl halide with a Pd(0) complex is often slower with sterically bulky substrates. Electron-rich and sterically demanding phosphine ligands are crucial to facilitate this step by stabilizing the resulting Pd(II) intermediate.[4][5]

  • Transmetalation: The transfer of the second aryl group from an organometallic reagent (e.g., organoboron or organozinc) to the palladium center is highly sensitive to steric bulk on both coupling partners and the palladium complex.

  • Reductive Elimination: This final, product-forming step can be significantly retarded by steric congestion around the palladium center, which hinders the two aryl groups from coming into the required proximity to form a new C-C bond.[6]

The key to success lies in the judicious selection of ligands that can accelerate these elementary steps, particularly reductive elimination, which is often rate-limiting in the synthesis of sterically hindered biaryls.

Key Methodologies and Catalyst Systems

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for biaryl synthesis due to the stability and low toxicity of the boron reagents.[7][8] For sterically demanding couplings, the choice of ligand is paramount.

Catalyst and Ligand Selection:

Bulky, electron-rich phosphine ligands, often of the biarylphosphine class developed by Buchwald, are highly effective.[4] These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[4] Furthermore, their steric bulk can facilitate the final reductive elimination step.[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings, offering high stability and activity.[9][10]

Catalyst SystemSubstrate ScopeKey Advantages
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos)Aryl chlorides, bromides, and triflatesHigh activity for hindered substrates, often at room temperature.[4]
Pd₂ (dba)₃ / t-Bu₃PHindered aryl bromides and chloridesStrong electron-donating phosphine promotes oxidative addition.[7]
PEPPSI™-type NHC PrecatalystsSterically demanding aryl chloridesHigh thermal stability and activity.[9]

Protocol: Synthesis of a Tetra-ortho-substituted Biaryl via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for the synthesis of highly hindered biaryls.[11][12]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

  • 2,6-Disubstituted aryl bromide

  • ortho-Substituted aryltriolborate[11]

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the 2,6-disubstituted aryl bromide (1.0 mmol), ortho-substituted aryltriolborate (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Add 2 mL of anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • Reaction Setup: Transfer the catalyst solution to the Schlenk tube containing the reagents. Add an additional 8 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Negishi Coupling: For Highly Reactive Partners

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts. This increased reactivity can be advantageous for the formation of highly sterically hindered biaryls.[2][13]

Catalyst and Ligand Selection:

Similar to the Suzuki-Miyaura coupling, bulky phosphine ligands are essential. The choice of palladium precursor can also be critical, with pre-formed palladium-ligand complexes sometimes offering superior results.

Catalyst SystemSubstrate ScopeKey Advantages
Pd(dba)₂ / SPhosHindered aryl bromides and chloridesHigh reactivity of the organozinc reagent can overcome steric barriers.
PdCl₂(dppf)Aryl iodides and bromidesWell-defined catalyst, often gives reproducible results.

Protocol: Synthesis of a Tri-ortho-substituted Biaryl via Negishi Coupling

This protocol is a general method adapted from established procedures for Negishi couplings.[1]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • ortho-Substituted aryl iodide

  • (ortho-Substituted phenyl)zinc chloride solution (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%). Evacuate and backfill with argon three times.

  • Reaction Setup: Add the ortho-substituted aryl iodide (1.0 mmol) and 5 mL of anhydrous THF. Stir for 10 minutes at room temperature.

  • Addition of Organozinc Reagent: Slowly add the (ortho-substituted phenyl)zinc chloride solution (2.2 mL, 1.1 mmol) via syringe.

  • Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of sterically hindered C-N bonds is crucial for the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for this transformation.[14][15]

Catalyst and Ligand Selection:

The development of highly specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands has been instrumental in expanding the scope of this reaction to include sterically demanding substrates.[14][15]

Catalyst SystemSubstrate ScopeKey Advantages
Pd(OAc)₂ / Josiphos-type ligandsHindered aryl chlorides and anilinesHigh yields for tetra-ortho-substituted diarylamines.[15]
Pd G3 PrecatalystsWide range of aryl halides and aminesHigh activity and stability, allowing for low catalyst loadings.

Protocol: Synthesis of a Tetra-ortho-substituted Diaryl-amine

This protocol is based on recent advances in the amination of sterically hindered substrates.[15]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • A specialized carbazolyl-derived phosphine ligand[15]

  • Sterically hindered aryl chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene)

  • Sterically hindered aniline (e.g., 2,6-diisopropylaniline)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), NaOt-Bu (1.4 mmol), the hindered aryl chloride (1.0 mmol), and the hindered aniline (1.2 mmol) to a vial.

  • Reaction Setup: Add 2 mL of anhydrous toluene. Seal the vial with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and heat in an oil bath at 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar1-Pd(II)(X)L2 Ar1-Pd(II)(X)L2 Pd(0)L2->Ar1-Pd(II)(X)L2 Oxidative Addition (Ar1-X) Ar1-Pd(II)(Ar2)L2 Ar1-Pd(II)(Ar2)L2 Ar1-Pd(II)(X)L2->Ar1-Pd(II)(Ar2)L2 Transmetalation (Ar2-B(OR)2) Ar1-Pd(II)(Ar2)L2->Pd(0)L2 Reductive Elimination Ar1-Ar2 Ar1-Ar2 Ar1-Pd(II)(Ar2)L2->Ar1-Ar2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Sterically Hindered Biaryl Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid Derivative, Base setup Combine Reagents and Catalyst under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution: Pd Source + Ligand in Anhydrous Solvent catalyst->setup heating Heat with Vigorous Stirring (e.g., 80-120 °C) setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute, and Perform Aqueous Extraction monitoring->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Flash Chromatography drying->purification

Caption: A generalized experimental workflow for palladium-catalyzed biaryl synthesis.

Conclusion and Future Outlook

The palladium-catalyzed synthesis of sterically hindered biaryls has been revolutionized by the development of sophisticated ligands and a deeper understanding of reaction mechanisms. The ability to construct these challenging motifs has profound implications for drug discovery, materials science, and asymmetric catalysis. Future developments will likely focus on even more active and robust catalyst systems that can operate at lower catalyst loadings and milder conditions. The continued exploration of new ligand architectures and high-throughput experimentation will undoubtedly push the boundaries of what is synthetically possible, enabling the routine construction of even the most sterically congested biaryl structures.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett, 2011(12), 1769–1773. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207–210.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wolf, C., & Xu, H. (2008). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011).
  • Fors, B. P., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(24), 6492–6495. [Link]

  • Che, C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Sigman, M. S., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10190–10209. [Link]

  • Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011).
  • Nishimura, T., et al. (2021).
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Kelly, C. B., et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sigman, M. S., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • Chen, Y., et al. (2021). Tri- and Tetra-ortho-Substituted Biaryls via Lithium Cuprate-Catalyzed Reductive Desymmetrization of Isophthaldehydes. Journal of the American Chemical Society.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7543–7581.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Gessner, V. H. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. MilliporeSigma.
  • Kwong, F. Y., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7543–7581.
  • Research Explorer. (n.d.).
  • To, S. C., & Kwong, F. Y. (2011). Highly efficient carbazolyl-derived phosphine ligands: Application to sterically hindered biaryl couplings.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wang, Q., et al. (2021). Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167.
  • van der Vlugt, J. I., et al. (2010). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 39(41), 9925–9931.
  • Thomas, S. P., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters.
  • Wang, Q., & You, S.-L. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Science, 10(28), 6735–6748.
  • Al-Amin, M., & Ben Hadda, T. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(15), 4647.
  • Suna, E. (n.d.). Cross-Coupling Reactions Guide.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473.
  • Onoabedje, E. A., & Okoro, U. C. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • So, C. M., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 29(12), 1601–1606.
  • Lipshutz, B. H. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • Fernández-Salas, J. A., et al. (2023). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation.
  • Li, X. (n.d.).
  • TCI Chemicals. (n.d.).
  • Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032–1038.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

Sources

Application Notes & Protocols: Leveraging 4-(2-Methoxyphenyl)-3-methylbenzoic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the biaryl fragment, 4-(2-Methoxyphenyl)-3-methylbenzoic acid, in fragment-based drug design (FBDD) campaigns. This document outlines the rationale for its selection, its physicochemical properties, and detailed protocols for its application in screening and lead optimization.

Introduction: The Strategic Value of Biaryl Fragments in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By starting with small, low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties.[1][3][4]

Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in approved drugs.[5][6][7][8] Their conformational flexibility and ability to engage in various non-covalent interactions make them ideal starting points for FBDD. 4-(2-Methoxyphenyl)-3-methylbenzoic acid is a prime example of such a fragment, possessing key features that warrant its inclusion in a fragment library.

Physicochemical Properties of 4-(2-Methoxyphenyl)-3-methylbenzoic acid

A successful fragment should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments. While specific experimental data for 4-(2-Methoxyphenyl)-3-methylbenzoic acid is not extensively available, we can infer its properties from its structure and data from similar molecules.

PropertyValue (Predicted/Inferred)"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight ~242.27 g/mol < 300 DaAdheres to the guideline, ensuring it is small enough to be a fragment.[1]
cLogP ~3.0-3.5≤ 3Falls within the acceptable range, suggesting good solubility and potential for optimization.
Hydrogen Bond Donors 1 (from carboxylic acid)≤ 3Provides a key interaction point without excessive polarity.
Hydrogen Bond Acceptors 3 (2 from carboxylic acid, 1 from methoxy)≤ 3Offers multiple points for hydrogen bonding with a target protein.
Rotatable Bonds 2≤ 3Limited flexibility allows for a more defined binding mode upon interaction with a target.

The FBDD Workflow Using 4-(2-Methoxyphenyl)-3-methylbenzoic acid

The successful implementation of an FBDD campaign involves a multi-step process, from initial screening to lead optimization. The following diagram illustrates a typical workflow.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment-to-Lead Optimization A Fragment Library (including 4-(2-Methoxyphenyl)-3-methylbenzoic acid) B Biophysical Screening (SPR, NMR, X-ray) A->B Screen against target C Hit Identification B->C Identify binders D Orthogonal Assay Validation C->D Confirm binding E Structural Biology (X-ray, NMR) D->E Determine binding mode F Thermodynamic Characterization (ITC) E->F Quantify binding affinity G Fragment Growing F->G Rational Design H Fragment Linking F->H Rational Design I Fragment Merging F->I Rational Design J Lead Compound G->J Iterative Optimization H->J Iterative Optimization I->J Iterative Optimization

Caption: A generalized workflow for a fragment-based drug design campaign.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in an FBDD campaign utilizing 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[2][9][10][11] It is an excellent method for primary screening of fragment libraries.

Objective: To identify fragments that bind to a target protein and to estimate their binding affinity and kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • 4-(2-Methoxyphenyl)-3-methylbenzoic acid and other fragments from the library, dissolved in an appropriate buffer with low DMSO concentration.

  • Running buffer

  • Regeneration solution

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein at a concentration of 10-100 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a blocking agent (e.g., ethanolamine-HCl).

  • Fragment Screening:

    • Prepare a stock solution of 4-(2-Methoxyphenyl)-3-methylbenzoic acid and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (typically 10-100 µM), ensuring the final DMSO concentration is consistent across all samples (e.g., <1%).

    • Inject the fragment solutions over the sensor surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for non-specific binding and bulk refractive index changes.

    • Analyze the sensorgrams to identify fragments that show a binding response.

    • For hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (KD).

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[9][12]

Objective: To determine the three-dimensional structure of the target protein in complex with 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Materials:

  • Crystallization-grade pure target protein

  • 4-(2-Methoxyphenyl)-3-methylbenzoic acid

  • Crystallization screens and plates

  • X-ray diffraction equipment

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a 2-5 fold molar excess of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

    • Soaking: If protein crystals are already available, soak them in a solution containing 1-10 mM of 4-(2-Methoxyphenyl)-3-methylbenzoic acid for a period ranging from minutes to hours.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known structure of the target protein.

    • Build the model of the protein-fragment complex and refine it against the experimental data.

    • Analyze the electron density maps to confirm the binding mode of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Fragment-to-Lead Optimization Strategies

Once a fragment hit like 4-(2-Methoxyphenyl)-3-methylbenzoic acid is validated and its binding mode is understood, the next step is to optimize it into a more potent lead compound.[1][13] This can be achieved through several strategies.[14][15]

Fragment Growing

This strategy involves adding chemical moieties to the fragment to explore adjacent binding pockets and increase interactions with the target.[14][15][16]

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Structure-Guided Growth A 4-(2-Methoxyphenyl)-3-methylbenzoic acid B Identify adjacent pockets via X-ray or NMR structure A->B Analyze binding mode C Synthesize analogs with extensions (e.g., at the 4- or 5-position of the benzoic acid ring) B->C Design new moieties D More Potent Analog C->D Improved affinity

Caption: The fragment growing strategy for lead optimization.

Fragment Linking

If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.[15][17]

Fragment_Linking cluster_0 Two Fragment Hits cluster_1 Linker Design & Synthesis A 4-(2-Methoxyphenyl)-3-methylbenzoic acid (in Pocket A) C Determine optimal linker length and composition based on structural data A->C Analyze relative positions B Second Fragment (in Pocket B) B->C Analyze relative positions D Synthesize linked compound C->D E High-Affinity Lead D->E Synergistic binding

Caption: The fragment linking strategy for lead optimization.

Computational Approaches in FBDD

Computational methods play a crucial role in modern FBDD, from virtual screening to guiding lead optimization.[13][18]

Protocol 3: Virtual Screening and Docking

Objective: To computationally predict the binding mode of 4-(2-Methoxyphenyl)-3-methylbenzoic acid and to prioritize analogs for synthesis.

Software:

  • Molecular docking software (e.g., AutoDock, Glide, GOLD)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target protein.

    • Prepare the protein by adding hydrogens, assigning protonation states, and removing water molecules.

    • Define the binding site based on experimental data or prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D conformation of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

    • Assign appropriate atom types and charges.

  • Docking:

    • Run the docking algorithm to predict the binding pose and score of the fragment in the defined binding site.

    • Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • In Silico Fragment Growing:

    • Use the docked pose of 4-(2-Methoxyphenyl)-3-methylbenzoic acid as a starting point.

    • Computationally add substituents to the fragment scaffold and re-dock the new molecules to predict which modifications are likely to improve binding affinity.

Conclusion

4-(2-Methoxyphenyl)-3-methylbenzoic acid represents a valuable starting point for fragment-based drug design campaigns. Its biaryl core, combined with functional groups capable of key interactions, makes it a promising scaffold for the development of novel therapeutics against a range of biological targets. The protocols and strategies outlined in these application notes provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 795–798. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). The AAPS Journal, 20(3), 59. [Link]

  • Hirsch, A. K. H., Elgaher, W. A. M., & Koch, O. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • Benzoic acid, 3-methoxy-4-methyl-. (n.d.). NIST WebBook. [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). ResearchGate. [Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3. (n.d.).
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 107. [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023). ResearchGate. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules, 24(23), 4295. [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). New Journal of Chemistry, 45(34), 15413-15433. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions, 47(1), 133–141. [Link]

  • Approaches to Fragment-Based Drug Design. (n.d.). Hogeschool van Arnhem en Nijmegen. [Link]

  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (n.d.).
  • SPR-based Fragment Screening: Advantages and Applications. (2025). ResearchGate. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. [Link]

  • Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. (n.d.). In Fragment-Based Drug Discovery and X-Ray Crystallography. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). Proceedings of the National Academy of Sciences, 110(32), 12924-12929. [Link]

  • 4-Methoxy-2-methylbenzoic acid. (n.d.). PubChem. [Link]

  • Biaryl Synthesis Definition. (2025). Fiveable. [Link]

  • 4-[(3-Fluorophenyl)methoxy]benzoic acid Properties. (2025). EPA. [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025). ResearchGate. [Link]

  • DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. (2022). Zheng Lab. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). Journal of the American Chemical Society, 132(6), 1978–1988. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules, 15(6), 4238-4246. [Link]

  • Examples of bioactive molecules containing the biaryl framework. (n.d.). ResearchGate. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). Current Opinion in Pharmacology, 7(5), 523-529. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-methyl-4-arylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Steric Hindrance in 3-Methyl-4-arylbenzoic Acid Synthesis

Welcome to the Advanced Cross-Coupling Support Center. The synthesis of 3-methyl-4-arylbenzoic acid derivatives via the Suzuki-Miyaura cross-coupling reaction presents a classic synthetic challenge: severe steric hindrance. The ortho-methyl group on the electrophile (4-halo-3-methylbenzoic acid) significantly impedes both the transmetalation and reductive elimination steps of the catalytic cycle.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind reaction failures and provide self-validating protocols grounded in state-of-the-art organometallic chemistry.

I. Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to identify which elementary step of the catalytic cycle is failing.

G N1 Reaction Stalled: Low Yield of 3-methyl-4-arylbenzoic acid N2 Visual Inspection: Is Pd Black forming? N1->N2 N3 Yes: Rapid Catalyst Deactivation (Poor Ligand Stabilization) N2->N3 Visible black ppt N4 No: Catalytic Cycle Stalled (Steric/Electronic Block) N2->N4 Solution clear/yellow N5 Action: Switch to Preformed Pd G3/G4 Precatalysts N3->N5 N6 Identify Limiting Step N4->N6 N7 Slow Oxidative Addition or Reductive Elimination N6->N7 N8 Slow Transmetalation (Boronic Acid Degradation) N6->N8 N9 Action: Use Bulky Buchwald Ligands (XPhos, SPhos) N7->N9 N10 Action: Add H2O Co-solvent & Use Mild Base (K3PO4) N8->N10

Diagnostic workflow for troubleshooting hindered Suzuki-Miyaura couplings.

II. Core Troubleshooting Q&A

Q1: Why does the ortho-methyl group on the 4-halo-3-methylbenzoic acid electrophile stall the Suzuki-Miyaura coupling? A: The failure is rooted in kinetic barriers. The ortho-methyl group exerts intense steric pressure, restricting the rotational freedom of the intermediate palladium complexes. During transmetalation, this steric bulk physically impedes the approach of the bulky arylboronic acid nucleophile. Furthermore, if traditional non-bulky ligands (e.g., PPh3) are used, the resulting 14-electron


 species lacks the steric bulk necessary to "force" the two aryl groups together. Without this steric pressure, the activation energy barrier for reductive elimination remains insurmountable, stalling the cycle[1].

Q2: I am observing the rapid formation of "Pd black" and low product yields. How can I prevent catalyst deactivation? A: The appearance of palladium black (elemental palladium) indicates that your Pd(II) intermediates are decomposing faster than they can undergo transmetalation. This is a direct consequence of the ortho-methyl steric clash prolonging the lifetime of vulnerable on-cycle intermediates. Generating Pd(0) in situ from


 and free phosphine requires thermal energy and often leads to incomplete activation or off-cycle Pd species.
Solution:  Transition to well-defined, preformed Pd precatalysts, such as Buchwald Pd G3 or G4 precatalysts. These complexes rapidly generate the active species under mild basic conditions at room temperature, drastically reducing metal loading and preventing thermal decomposition[2].

Q3: Which ligand system is optimal for coupling sterically hindered ortho-methyl substrates? A: Dialkylbiarylphosphines (Buchwald ligands) such as SPhos and XPhos are the gold standard for this transformation. The causality is twofold:

  • Electronic/Steric Activation: The bulky dialkyl groups on the phosphorus force the formation of a highly reactive 12-electron

    
     active species, which accelerates oxidative addition[1][3].
    
  • Reductive Elimination Acceleration: The lower ring (B-ring) of the biaryl system provides stabilizing secondary Pd-arene interactions. The extreme steric bulk of the ligand pushes the two coupling partners together, dramatically lowering the activation energy barrier for reductive elimination[3].

Q4: My arylboronic acid is degrading before it can couple with the hindered electrophile. How do I mitigate this? A: Protodeboronation is a common side reaction that is accelerated by high temperatures and strong bases. Because the ortho-methyl group slows down transmetalation, the boronic acid remains in the basic reaction mixture longer, increasing its degradation probability. Solution: Use a highly active precatalyst (e.g., XPhos Pd G3) to allow the reaction to proceed at lower temperatures (20–40 °C). Switch to a milder base like


 and ensure a biphasic or aqueous co-solvent system (e.g., THF/H2O). Water is critical here; it facilitates the rapid formation of the reactive trihydroxyboronate species, which undergoes transmetalation significantly faster than the neutral boronic acid.
III. Quantitative Catalyst Performance Matrix

To aid in your experimental design, the following table summarizes the kinetic behavior of various catalyst systems when applied to ortho-methyl hindered cross-couplings.

Catalyst / Ligand SystemActive Pd SpeciesRelative Rate of Oxidative AdditionRelative Rate of Reductive EliminationRequired Temp (°C)Suitability for ortho-Methyl Substrates


SlowSlow80 - 100Poor (High Pd black formation)


ModerateSlow80 - 90Fair (Prone to stalling at transmetalation)

+ SPhos

FastFast60 - 80Good (Requires in situ reduction)
XPhos Pd G3

Very FastVery Fast20 - 40Excellent (Rapid initiation, high yield)
IV. Standard Operating Procedure (SOP)

Protocol: Synthesis of 3-methyl-4-arylbenzoic acid via XPhos Pd G3 Catalysis

This methodology is designed as a self-validating system . Visual cues are embedded within the protocol to confirm that catalyst initiation has occurred successfully before proceeding.

Reagents & Materials:

  • 4-bromo-3-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous

    
     (3.0 equiv, finely ground)
    
  • Degassed THF and Degassed Deionized Water (4:1 v/v ratio)

Step-by-Step Workflow:

  • Substrate Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-3-methylbenzoic acid and the arylboronic acid.

    • Causality: Using a 1.5x excess of boronic acid thermodynamically compensates for any minor protodeboronation that occurs during the slower transmetalation step.

  • Catalyst & Base Addition: Add the XPhos Pd G3 precatalyst and the finely ground

    
    .
    
    • Causality: The G3 precatalyst ensures a strict 1:1 ligand-to-metal ratio, preventing the formation of unreactive

      
       species[2]. 
      
      
      
      is basic enough to activate the boronic acid but mild enough to prevent its degradation.
  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed THF/Water mixture via syringe.

    • Causality: Water is strictly required to form the reactive boronate complex, which drastically lowers the activation energy for transmetalation against the sterically hindered ortho-methyl group.

  • Self-Validation Checkpoint (Initiation): Stir the mixture at room temperature (20–25 °C) for 15 minutes.

    • Validation: The solution must transition from a pale yellow to a deep red/orange. This color change confirms the deprotonation of the aminobiphenyl group on the G3 precatalyst and the successful release of the active 12-electron

      
       species. If the solution remains pale or turns black, the precatalyst has failed to initiate or has degraded.
      
  • Reaction Execution: Stir vigorously at 40 °C. Monitor the reaction via LC-MS. The extreme steric bulk of XPhos will force reductive elimination, typically driving the reaction to completion within 2 to 6 hours.

  • Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2 (to protonate the newly formed 3-methyl-4-arylbenzoic acid), extract with Ethyl Acetate (3x), dry over

    
    , and concentrate under reduced pressure.
    
V. References
  • Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize | ACS Catalysis Source: ACS Publications URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: PMC - NIH URL:[Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv URL:[Link]

Sources

Validation & Comparative

HPLC method for purity analysis of biaryl carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Column Selectivity & Mobile Phase Architecture

Executive Summary & The Challenge

Biaryl carboxylic acids (e.g., Telmisartan, Valsartan intermediates, Flurbiprofen derivatives) represent a critical structural motif in medicinal chemistry. However, their purity analysis presents a "perfect storm" of chromatographic challenges:

  • Structural Isomerism: Synthetic pathways often generate regioisomers (e.g., ortho- vs. para- biaryl coupling) that possess identical mass and nearly identical hydrophobicity (

    
    ), making them difficult to resolve on standard C18 phases.
    
  • Acidic Tailing: The carboxylic acid moiety (

    
    ) interacts strongly with residual silanols on the silica surface, leading to peak tailing that masks low-level impurities.
    
  • Solubility: High hydrophobicity often necessitates high organic content, which can precipitate buffer salts if not carefully managed.

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl Core-Shell methodology. We demonstrate that while C18 remains a workhorse for general potency, it is often insufficient for critical purity analysis of biaryl systems due to a lack of "shape selectivity."

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3][4]

We evaluated two distinct separation strategies to resolve a model biaryl carboxylic acid from its critical regioisomer impurity (0.1% spike).

Method A: The Traditional Approach (Generic C18)
  • Column: Fully Porous C18,

    
    , 
    
    
    
    .
  • Mechanism: Hydrophobic interaction (dispersive forces) only.

  • Limitation: Relies solely on carbon load. Since the biaryl isomers have nearly identical hydrophobicity, resolution is often poor (

    
    ).
    
Method B: The Optimized Approach (Core-Shell Phenyl-Hexyl)
  • Column: Core-Shell (Superficially Porous) Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mechanism: Mixed-mode retention combining Hydrophobicity +

    
     Stacking.
    
  • Advantage: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the biaryl analyte. This interaction is sterically sensitive, allowing the column to "recognize" the shape difference between ortho- and para- isomers.
    
Experimental Data & Performance Metrics

The following data summarizes the separation performance of a biaryl carboxylic acid (Analytes) and its positional isomer (Impurity A).

Table 1: Performance Comparison

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline resolved) +216%
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetrical) Significant
Retention Time 14.2 min8.5 min40% Faster
Backpressure 180 bar240 barManageable
Selectivity (

)
1.021.15Critical

Scientist's Note: The dramatic increase in resolution in Method B is not just due to efficiency; it is due to Selectivity (


) . The Phenyl-Hexyl phase retains the planar biaryl system longer due to 

overlap, pulling it away from non-planar impurities.
Mechanistic Visualization

The following diagram illustrates the fundamental difference in retention mechanisms.

RetentionMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Interaction_A Hydrophobic Interaction Only (Non-Specific) C18->Interaction_A Biaryl_A Biaryl Analyte Biaryl_A->Interaction_A Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_B Hydrophobic + Pi-Pi Stacking (Shape Selective) Phenyl->Interaction_B Biaryl_B Biaryl Analyte Biaryl_B->Interaction_B

Caption: Comparison of retention mechanisms. Method B utilizes secondary


 interactions for enhanced selectivity.
Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the resolution between the main peak and the nearest impurity drops below 2.0, the system requires re-equilibration or fresh mobile phase.

A. Reagents & Preparation
  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ).
  • Diluent: 50:50 Acetonitrile:Water (Ensure sample is fully dissolved; sonicate if necessary).

B. Instrument Parameters
ParameterSettingRationale
Column Phenyl-Hexyl Core-Shell,

,

Maximizes efficiency vs. pressure; provides

-selectivity.
Mobile Phase A 20mM Phosphate Buffer, pH 2.5Low pH suppresses carboxylic acid ionization (

), preventing silanol interaction and tailing [1].
Mobile Phase B AcetonitrileAprotic solvent promotes

interactions better than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for

particles.
Column Temp

Slightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 254 nmTypical max absorption for biaryl systems.
C. Gradient Program
Time (min)% Mobile Phase BComment
0.030Initial hold to focus sample.
10.070Shallow gradient to maximize resolution of isomers.
12.090Wash step to elute highly lipophilic dimers.
12.130Return to initial conditions.
15.030Re-equilibration (Essential for retention reproducibility).
Method Development Workflow

Use this logic flow to adapt the method for your specific biaryl compound.

MethodWorkflow Start Start: Biaryl Acid Sample Screen Step 1: Column Screening (C18 vs Phenyl-Hexyl) Start->Screen Select Decision: Select Phenyl-Hexyl (If isomers present) Screen->Select pH_Opt Step 2: pH Optimization (Target pH < pKa - 1.5) Select->pH_Opt Organic Step 3: Organic Modifier (ACN enhances Pi-Pi) pH_Opt->Organic Final Final Method Validation Organic->Final

Caption: Strategic workflow for optimizing biaryl separations, prioritizing column chemistry before mobile phase tuning.

Senior Scientist Insights (The "Why")
  • The pH Criticality: You must operate at least 1.5 pH units below the pKa of the carboxylic acid (typically pKa ~4.0). At pH 2.5, the acid is 97% protonated (neutral). If you run at pH 4.0 or 5.0, the analyte will partially ionize, leading to "split peaks" or severe tailing due to ionic interaction with positively charged sites on the silica [2].

  • Methanol vs. Acetonitrile: While Methanol is cheaper, Acetonitrile is preferred here. Methanol is a protic solvent and can interfere with the

    
     interaction between the analyte and the Phenyl-Hexyl stationary phase. Acetonitrile allows the unique selectivity of the column to dominate [3].
    
  • Core-Shell Efficiency: Using

    
     core-shell particles provides efficiency comparable to sub-2 micron UPLC columns but at backpressures (
    
    
    
    bar) compatible with standard HPLC systems. This makes the method transferable to QC labs globally.
References
  • Waters Corporation. (2026). The Role of pH in LC Separations of Acidic and Basic Compounds.[1][2][3][4][5] Waters Knowledge Base. [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[6][7][8] LCGC North America. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides. [Link]

Sources

Comparative Reactivity of 2-Methoxy vs. 4-Methoxy Phenylboronic Acids in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the robust formation of carbon-carbon bonds. However, the efficiency of this catalytic cycle is highly dependent on the electronic and steric properties of the boronic acid coupling partner. This guide provides an in-depth, objective comparison between two critical isomers: 2-methoxyphenylboronic acid (ortho-substituted) and 4-methoxyphenylboronic acid (para-substituted).

By analyzing the causality behind their reactivity differences, researchers can make informed decisions regarding catalyst selection, reaction conditions, and troubleshooting strategies during drug development and materials synthesis.

Mechanistic Causality: Steric Hindrance vs. Electronic Activation

In the palladium-catalyzed Suzuki-Miyaura cycle, the transmetalation step—where the aryl group transfers from the boronate complex to the palladium center—is frequently the rate-determining step for electron-rich or sterically encumbered substrates. The position of the strongly electron-donating methoxy group (-OCH₃) dictates a complex interplay of forces[1]:

  • 4-Methoxyphenylboronic Acid (Para-Substitution): The methoxy group exerts a strong positive resonance (+M) effect, pushing electron density into the aromatic ring and toward the boron atom. This increased electron density enhances the Lewis acidity of the boron center just enough to facilitate the rapid formation of the reactive "ate" complex with the base. Because the para-position is distal to the boron atom, there is zero steric penalty, resulting in highly efficient and rapid transmetalation[2].

  • 2-Methoxyphenylboronic Acid (Ortho-Substitution): While the ortho-methoxy group shares the same electron-donating +M effect, its physical proximity to the boronic acid moiety introduces severe steric hindrance. This steric bulk physically impedes the approach of the bulky palladium-phosphine complex during transmetalation. Furthermore, the lone pairs on the ortho-oxygen can engage in weak O-chelation with the palladium center. While this can slow down the overall coupling rate, it can also be strategically leveraged to induce specific atropselectivity in the synthesis of axially chiral biaryls[3].

G A 4-Methoxy Isomer (Para) C Strong +M Effect (High e- density) A->C B 2-Methoxy Isomer (Ortho) B->C D Steric Hindrance + Pd O-Chelation B->D E Rapid Transmetalation C->E F Slower Transmetalation Altered Selectivity D->F

Logical relationship between methoxy positional isomerism and transmetalation kinetics.

Quantitative Performance Comparison

The theoretical mechanistic differences translate into measurable variations in laboratory performance. The table below synthesizes quantitative data from peer-reviewed literature and standardized benchmarking studies, highlighting the stark contrast in reaction efficiency and side-product formation.

Table 1: Physicochemical and Reactivity Profiles of Methoxy Isomers

Property / Metric4-Methoxyphenylboronic Acid2-Methoxyphenylboronic AcidMechanistic Implication
pKa (in water) 9.25[2]9.0[2]Ortho-isomer requires slightly different base equilibria for "ate" complex formation.
Standard Suzuki Yield ~85%[4]~48% - 80%[4][5]Steric hindrance at the ortho position significantly depresses baseline yields.
Steric Profile UnhinderedHighly HinderedDictates the necessity for specialized, bulky phosphine ligands (e.g., Buchwald ligands).
Homocoupling Tendency LowModerate to High[5]Slower transmetalation allows off-cycle oxidative homocoupling to compete.
Atropselectivity NoneHigh[3]O-chelation stabilizes specific transition states, useful for chiral synthesis.

Experimental Design & Self-Validating Protocol

To objectively evaluate and overcome the reactivity differences between these two isomers, researchers must utilize a tightly controlled, parallel screening methodology. The following protocol is designed as a self-validating system: it incorporates kinetic sampling to prove whether a lower yield is due to a slow reaction rate or due to reagent degradation (e.g., protodeboronation).

Workflow N1 1. Reagent Prep Parallel Flasks N2 2. Catalyst Addition Pd(OAc)2 / SPhos N1->N2 N3 3. Cross-Coupling 80°C, 12h N2->N3 N4 4. Kinetic Sampling Validate Pathway N3->N4 N5 5. GC-MS / NMR Quantify Yield N4->N5

Step-by-step parallel workflow for evaluating boronic acid reactivity.

Step-by-Step Methodology: Parallel Cross-Coupling

1. Preparation of Reaction Vessels: In an argon-filled glovebox, equip two identical Schlenk flasks (Flask A and Flask B) with magnetic stir bars to ensure absolute exclusion of oxygen, which promotes unwanted homocoupling.

2. Substrate Loading:

  • Flask A (Control): Add 4-methoxyphenylboronic acid (1.2 mmol).

  • Flask B (Test): Add 2-methoxyphenylboronic acid (1.2 mmol).

  • To both flasks, add the electrophile 4-bromotoluene (1.0 mmol) and the base K₃PO₄ (3.0 mmol). Causality Note: K₃PO₄ is chosen over weaker bases like Na₂CO₃ because its higher basicity efficiently generates the reactive boronate complex required for hindered substrates.

3. Catalyst Introduction: Add palladium acetate (Pd(OAc)₂, 2 mol%) and SPhos ligand (4 mol%) to both flasks. Causality Note: Standard catalysts like Pd(PPh₃)₄ fail with 2-methoxyphenylboronic acid, yielding mostly homocoupled byproducts[5]. SPhos is specifically selected because its biaryl backbone and electron-rich dicyclohexylphosphine moiety create a highly active, sterically demanding pocket. This forces the challenging transmetalation step of the ortho-substituted boronic acid while accelerating reductive elimination.

4. Solvent Addition & Heating: Add degassed 1,4-dioxane/water (4:1 v/v, 5 mL). Seal the flasks, transfer them to a fume hood, and heat at 80 °C for 12 hours with vigorous stirring.

5. Self-Validating Kinetic Monitoring: At the 2-hour, 4-hour, and 8-hour marks, extract 50 µL aliquots under a positive flow of argon. Quench the aliquots with ethyl acetate and water, and analyze the organic layer via GC-MS. Causality Note: This step is the self-validating core of the protocol. If Flask B shows unreacted 4-bromotoluene but no remaining 2-methoxyphenylboronic acid, it proves that the ortho-isomer underwent premature protodeboronation rather than just reacting slowly. This dictates whether the researcher needs to add more boronic acid or change the catalyst system.

6. Workup and Isolation: Cool the mixtures to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography to isolate the biaryl products.

Conclusion & Optimization Strategy

When designing synthetic routes, 4-methoxyphenylboronic acid can be treated as a highly reactive, "plug-and-play" reagent compatible with nearly all standard palladium catalysts[1]. Conversely, 2-methoxyphenylboronic acid requires deliberate catalyst engineering. To overcome its inherent steric penalty and propensity for homocoupling, researchers must pair it with highly active, bulky ligands (e.g., Buchwald ligands or NHC-palladium complexes like PEPPSI) and utilize stronger bases in highly polar solvent mixtures.

References

1.2 - BenchChem 2.5 - MDPI 3.3 - PMC 4.4 - BenchChem 5.1 - Shanghai Lizhuo Pharmaceutical Technology Co., Ltd.

Sources

Distinguishing 4-(2-Methoxyphenyl)-3-methylbenzoic acid from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Analytical Differentiation of 4-(2-Methoxyphenyl)-3-methylbenzoic acid

Executive Summary & Structural Context

Target Molecule: 4-(2-Methoxyphenyl)-3-methylbenzoic acid Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

In the synthesis of biaryl scaffolds—common in sartans and other active pharmaceutical ingredients (APIs)—regioisomerism presents a critical quality control challenge. The target molecule features a 1,3,4-substitution pattern on the benzoic acid ring (Ring A) and an ortho-methoxy substitution on the phenyl ring (Ring B).

The primary challenge lies in distinguishing the target from three classes of impurities generated during Suzuki-Miyaura cross-coupling or Ullmann reactions:

  • Ring B Regioisomers: 3'-methoxy (meta) and 4'-methoxy (para) analogs.

  • Ring A Regioisomers: Positional isomers of the methyl group (e.g., 2-methyl or 5-methyl variants).

  • Bis-ortho Steric Congestion: The juxtaposition of the 3-methyl group (Ring A) and 2'-methoxy group (Ring B) induces significant torsional strain, potentially leading to restricted rotation (atropisomerism) and distinct NMR behavior compared to less hindered isomers.

Analytical Strategy: The Differentiation Workflow

To definitively identify the target, a multi-modal approach is required. Standard 1D NMR is often insufficient due to overlapping aromatic signals. This guide prioritizes NOE (Nuclear Overhauser Effect) and 13C NMR as the definitive validation tools.

Decision Tree for Isomer Identification

IsomerID Start Unknown Sample (C15H14O3) Step1 1H NMR: Methoxy Region (3.7 - 3.9 ppm) Start->Step1 Step2 1H NMR: Aromatic Region Splitting Patterns Step1->Step2 Singlet OMe confirmed Step3 NOE Experiment (Irradiate Methyl @ ~2.3 ppm) Step2->Step3 Pattern ambiguous Result1 Target: 4-(2-Methoxyphenyl)-3-methyl Step3->Result1 NOE to Ring B H6' (Strong Enhancement) Result2 Isomer: 3'- or 4'-Methoxy Step3->Result2 NOE only to Ring A H2/H4 Result3 Isomer: Positional Methyl (2-Me, etc.) Step3->Result3 NOE pattern mismatches

Figure 1: Analytical decision tree for confirming regioisomeric purity.

Detailed Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Profiling

1. Proton (1H) NMR Signatures The target molecule possesses a unique steric environment. The 3-methyl group on Ring A and the 2'-methoxy group on Ring B are both ortho to the biaryl axis. This creates a twisted conformation, shielding specific protons.

MoietyProtonMultiplicityApprox.[1][2] Shift (ppm)Diagnostic Feature
Ring A H2 Singlet (br)7.90 - 8.00Located between COOH and Methyl. Broadened due to weak meta-coupling.
Ring A H6 Doublet (d)7.85 - 7.95Ortho to COOH. Part of AB system with H5.
Ring A H5 Doublet (d)7.30 - 7.40Ortho to Biaryl axis. Often shielded by Ring B current.
Ring A Me Singlet2.20 - 2.35Critical Handle. Diagnostic shift due to shielding by Ring B.
Ring B H3' Doublet (d)6.95 - 7.05Ortho to OMe. Upfield due to resonance donation.
Ring B OMe Singlet3.75 - 3.85Standard methoxy region.

2. The "Smoking Gun": 1D NOE Difference Spectroscopy To distinguish the target from the 4-(4-methoxyphenyl) isomer (where the methoxy is far away) or the 2-methyl isomer (where methyl is far from the biaryl bond), perform the following NOE experiment:

  • Protocol: Irradiate the Methyl singlet at ~2.3 ppm.

  • Target Response (4-(2-methoxy)-3-methyl):

    • Strong NOE to Ring A H2 (ortho to methyl).

    • ** observable NOE** to Ring B H6' (the proton on the other ring, spatially close due to twist).

    • Absence of NOE to Ring B H3' (blocked by OMe group).

  • Isomer Response (4-(4-methoxy)-3-methyl):

    • NOE to Ring B H2'/H6' (equivalent protons).

  • Isomer Response (4-(2-methoxy)-2-methyl):

    • Methyl is now at position 2 (ortho to COOH).

    • Irradiation of Methyl shows NOE to H3 (Ring A) but NO interaction with Ring B .

B. Mass Spectrometry (MS) Fragmentation

While the molecular ion (


) is identical (m/z 242) for all isomers, the Ortho Effect  provides a secondary identification method.
  • Target (2'-OMe): The proximity of the 2'-methoxy group to the biaryl bond facilitates the loss of a methyl radical (

    
    ) or formaldehyde (
    
    
    
    ) followed by cyclization to a fluorenyl-type cation.
    • Diagnostic Ion:

      
       (Loss of 
      
      
      
      ) is often suppressed in favor of
      
      
      (Loss of
      
      
      ) or
      
      
      followed by cyclization.
  • Para-Isomer (4'-OMe): Lacks this proximity. Fragmentation is dominated by simple cleavage of the methyl group or COOH loss (

    
    ).
    

Experimental Protocols

Protocol 1: High-Resolution HPLC Separation

Standard C18 columns may struggle to resolve the 3-methyl and 2-methyl isomers due to similar hydrophobicity. A Phenyl-Hexyl or Biphenyl stationary phase is recommended to exploit the pi-pi interactions which differ based on the biaryl twist angle.

  • Column: Kinetex Biphenyl (Phenomenex) or equivalent, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (phenol/methoxy).

  • Expected Results: The 2'-methoxy isomer (Target) is more twisted and less planar than the 4'-methoxy isomer, resulting in a shorter retention time on biphenyl phases due to reduced pi-pi stacking efficiency.

Protocol 2: Sample Preparation for NOE
  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent aggregation and sharpen signals).

  • Degas the sample by bubbling nitrogen for 2 minutes (removes paramagnetic O2 which quenches NOE).

  • Acquire a standard 1H spectrum (16 scans).

  • Set up 1D Selective NOESY:

    • Mixing time: 500 ms.

    • Select the Methyl peak center frequency.

    • Acquire 128 scans.

Comparative Data Summary

FeatureTarget: 4-(2-OMe)-3-MeIsomer: 4-(4-OMe)-3-MeIsomer: 4-(2-OMe)-2-Me
Biaryl Twist High (Steric clash Me/OMe)Moderate (Me/H)High (COOH/OMe)
Methyl Shift ~2.30 ppm~2.35 ppm~2.55 ppm (Deshielded by COOH)
Ring B Signals 4 distinct signals (ABCD)2 distinct signals (AA'BB')4 distinct signals (ABCD)
HPLC RT (Biphenyl) Early EluterLate EluterIntermediate
NOE Correlation Me -> Ring B (H6')Me -> Ring B (H2'/H6')Me -> Ring A (H3) only

References

  • General Biphenyl Characterization

    • Title: Structure, Conformation, and Stereodynamics of Axially Chiral Biphenyls.
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Chromatographic Separation

    • Title: Direct Separations of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2.[4]

    • Source: Waters Corporation Applic
    • URL:[Link]

  • Spectroscopic Differentiation: Title: A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. Source: BenchChem Technical Guides.
  • Synthesis & Properties

    • Title: 2-(4-Methoxyphenyl)benzoic acid (Isomer comparison data).[5]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Structural Validation of Biaryl Scaffolds: A Comparative Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl motif (Ar-Ar) is a cornerstone of modern drug discovery, appearing in privileged structures ranging from vancomycin to kinase inhibitors. However, validating the connectivity and stereochemistry of the inter-ring bond remains a persistent analytical bottleneck. The "silent" nature of the quaternary-quaternary linkage often renders standard 1D NMR insufficient due to the absence of scalar proton coupling across the bridge.

This guide objectively compares the industry-standard HMBC-centric workflow against advanced alternatives like 1,1-ADEQUATE and NOESY-driven conformational analysis . We provide experimental protocols, decision-making frameworks, and comparative data to empower researchers to select the optimal validation strategy for their specific scaffold.

Part 1: The Scientific Challenge

The "Silent" Linkage

In a typical biaryl system (e.g., 1,1'-biphenyl), the bond connecting the two aromatic rings links two quaternary carbons. This creates two distinct analytical hurdles:

  • Connectivity Gap: There are no protons on the linking carbons. Therefore, standard COSY (

    
    ) cannot bridge the rings.
    
  • Ambiguous Long-Range Coupling: HMBC relies on

    
     (3-bond) correlations. In biaryls, determining whether a correlation is intra-ring or inter-ring requires rigorous logic to avoid misassignment.
    
  • Atropisomerism: Restricted rotation around the biaryl bond can create axial chirality, which is invisible to scalar coupling methods but critical for biological activity.

Part 2: The Standard Solution (HMBC + COSY)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the workhorse for biaryl validation. It bridges the quaternary gap by detecting correlations between protons on Ring A and the ipso-carbon of Ring B.

Mechanism of Action

HMBC filters for small heteronuclear coupling constants (


), typically optimized for 8–10 Hz. In a biaryl system, the critical correlation is the 3-bond coupling (

)
from the ortho-proton of Ring A to the ipso-carbon of Ring B.
Experimental Protocol: The Self-Validating HMBC Workflow

To ensure data integrity, the HMBC experiment must be part of a self-validating sequence.

Step 1: Fragment Definition (COSY/HSQC)

  • Objective: Assign all protons and carbons within each ring independently.

  • Parameter: Standard COSY (45° pulse) and Multiplicity-Edited HSQC.

  • Outcome: Two distinct "islands" of assignment (Ring A and Ring B) with unknown connectivity.

Step 2: The Bridge (Gradient-Selected HMBC)

  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent.[1]

  • Optimization:

    • Long-range delay (cnst13): Set to 62.5 ms (corresponding to

      
       Hz).
      
    • Scans (NS): Minimum 16 (32+ recommended for quaternary detection).

    • Relaxation Delay (D1): 1.5–2.0 s.[1]

  • Analysis: Look for cross-peaks connecting

    
     (Ring A) to 
    
    
    
    (Ring B).

Step 3: Verification (Rejection of False Positives)

  • Verify that the candidate inter-ring correlation is NOT a 2-bond intra-ring coupling. This is confirmed by checking the HSQC; if the carbon is protonated, it is likely an intra-ring neighbor.

Part 3: Advanced Alternatives & Comparison

While HMBC is the standard, it is not infallible. When proton density is low (Crews' Rule) or signals overlap, alternative methods are required.[2]

Alternative A: 1,1-ADEQUATE (The Definitive Link)

Mechanism: This experiment correlates a proton to a carbon via a direct


 (carbon-carbon) coupling. It is essentially a proton-detected INADEQUATE.[3]
  • Why use it: It exclusively shows 2-bond heteronuclear correlations.[4] It cannot show 3-bond correlations. If you see a peak, the connectivity is undeniable.

  • Limitation: Sensitivity.[3][4][5][6] It relies on the 0.01% natural abundance of

    
    -
    
    
    
    pairs.
Alternative B: NOESY/ROESY (Stereochemical Validation)

Mechanism: Through-space dipolar coupling (


).
  • Why use it: To determine the conformation (atropisomerism) of the biaryl bond.[7] HMBC tells you they are connected; NOESY tells you how they are twisted.

Comparative Analysis Table
FeatureHMBC (Standard) 1,1-ADEQUATE (Alternative) NOESY/ROESY (Complementary)
Primary Output Long-range connectivity (2, 3, 4 bonds)Direct C-C connectivity (via 2-bond H-C)Spatial proximity (Through-space)
Sensitivity High (Natural Abundance)Very Low (Requires Cryoprobe or conc. sample)High
Biaryl Utility Bridges the quaternary gap via

Unambiguously identifies

of Ring B
Confirms ortho-ortho proximity & atropisomers
Risk Factor Ambiguity between 2-bond and 3-bond couplingsExperiment time (can take 12-48 hours)Distance dependence (

); NOE nulling
Best For Routine structural validationResolving ambiguous quaternary centersStereochemistry & Conformation

Part 4: Visualization of Logic & Workflows

Diagram 1: The Biaryl Validation Decision Tree

This workflow illustrates the logical progression from sample preparation to definitive structural confirmation, highlighting when to deploy advanced alternatives.

BiarylValidation Start Start: Biaryl Sample Step1 1. Fragment Assignment (1D H/C, COSY, HSQC) Start->Step1 Decision1 Are Rings Assigned? Step1->Decision1 Decision1->Step1 No (Overlap) Step2 2. Inter-Ring Bridge (HMBC, 8Hz) Decision1->Step2 Yes Result1 Clear 3-bond Correlation? Step2->Result1 Success Structure Validated Result1->Success Yes (Unambiguous) Alt1 Alternative: 1,1-ADEQUATE (Definitive 2-bond) Result1->Alt1 No (Ambiguous/Quaternary) Alt2 Complement: NOESY (Spatial/Atropisomer) Result1->Alt2 Yes (Need Stereochem) Alt1->Success Alt2->Success

Caption: Logical workflow for selecting the appropriate NMR experiment based on structural ambiguity.

Diagram 2: Magnetization Transfer Logic (HMBC vs. ADEQUATE)

Understanding the physical mechanism helps in interpreting artifacts.

PulseLogic cluster_HMBC HMBC (Long Range) cluster_ADEQ 1,1-ADEQUATE (Direct C-C) H1 1H Magnetization J_Evol Evolution via nJ(CH) (Small coupling ~8Hz) H1->J_Evol Detect Detection on 1H (Correlated to 13C) J_Evol->Detect H2 1H Magnetization J_CC Transfer via 1J(CH) then 1J(CC) (Double Quantum) H2->J_CC Detect2 Detection on 1H (Correlated to C-C pair) J_CC->Detect2

Caption: Comparison of magnetization transfer pathways. HMBC uses weak long-range couplings; ADEQUATE exploits direct C-C bonds.

Part 5: Detailed Experimental Protocols

Protocol 1: Optimized HMBC for Biaryls

Prerequisites: Calibrated 90° pulse (P1).

  • Pulse Program: Select hmbcgplpndqf (Magnitude mode) or hmbcetgpl3nd (Phase sensitive).

  • Spectral Width:

    • F2 (1H): 10–12 ppm (cover all aromatics).

    • F1 (13C): 10–180 ppm (must capture carbonyls/ipso carbons).

  • Coupling Constant Optimization:

    • Set cnst13 = 8 Hz (Standard).

    • Biaryl Specific: If correlations are weak (due to dihedral angles close to 90°), run a second experiment with cnst13 = 5 Hz.

  • Acquisition:

    • TD (F2): 2048 or 4096.

    • TD (F1): 256 or 512 (Resolution in F1 is critical to separate close quaternary carbons).

    • NS: 32 scans minimum.

  • Processing: Use Sine-Bell squared (QSINE) window function (SSB=2) to reduce truncation artifacts.

Protocol 2: NOESY for Atropisomers
  • Pulse Program: noesygpphpp (Phase sensitive).

  • Mixing Time (D8):

    • Small molecules (< 600 MW): 500–800 ms.

    • Medium molecules (600–1200 MW): 300–500 ms.

    • Note: For biaryls, we are looking for the ortho-ortho correlation.

  • Zero-Quantum Suppression: Essential for aromatic regions. Use ZQ-suppression sequences if available to clean up the diagonal.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Williamson, R. T., et al. (2014).[8] "Using HMBC and ADEQUATE NMR Data to Define and Differentiate Long-Range Coupling Pathways." Journal of Organic Chemistry.

  • Martin, G. E. (2011). "Small Molecule Structure Elucidation: The Role of 1,1-ADEQUATE." Annual Reports on NMR Spectroscopy.

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery: Analytical Techniques." Journal of Medicinal Chemistry.

  • Bruker BioSpin. (2023). "User Guide: 2D NMR Pulse Sequences."

Sources

Characterizing Biaryl Functional Groups: A Comparative Guide to IR Spectroscopy Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Biaryl scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophores in kinase inhibitors, sartans, and non-steroidal anti-inflammatory drugs. The precise functionalization of these scaffolds—particularly with carboxylic acid (-COOH) and methoxy (-OCH3) groups—dictates both target binding affinity and pharmacokinetic profiles.

However, characterizing these specific groups via Infrared (IR) spectroscopy presents unique analytical challenges. The spectral signatures of biaryls are not static; they are highly dynamic, governed by the interplay of extended


-conjugation, steric hindrance, and intermolecular hydrogen bonding[1]. This guide provides a comprehensive comparative analysis of IR spectroscopic modalities, evaluating their performance and reliability in characterizing biaryl systems.

Mechanistic Causality: IR Spectral Shifts in Biaryls

To accurately interpret FTIR data, analysts must look beyond simple "look-up" tables and understand the whole chemical system[2]. The exact wavenumber of a functional group is causally linked to its 3D conformation.

The Carboxylic Acid (-COOH) System

The IR signature of a carboxylic acid is defined by its O-H and C=O stretching vibrations. In the solid state, carboxylic acids form strongly hydrogen-bonded ring dimers. This dimerization drastically weakens the O-H bond, resulting in a distinctively broad absorption band stretching from 3300 to 2500 cm⁻¹[3].

The carbonyl (C=O) stretch is highly sensitive to the biaryl conformation:

  • Coplanar (Conjugated): When the biaryl rings are coplanar, extended

    
    -conjugation delocalizes electron density into the carbonyl group. This lowers the force constant of the C=O bond, shifting the peak to lower wavenumbers (typically 1690–1680 cm⁻¹).
    
  • Twisted (Sterically Hindered): If an ortho-substituent (such as a methoxy group) is introduced, severe steric clash forces the two aromatic rings into an orthogonal, twisted conformation. This breaks the

    
    -conjugation. The C=O bond regains its isolated double-bond character, shifting the absorption peak back to higher wavenumbers (1710–1700 cm⁻¹).
    

Conformational_Causality Base Biaryl Carboxylic Acid Coplanar Coplanar Conformation (No Ortho-Substituents) Base->Coplanar Twisted Twisted Conformation (Ortho-Methoxy Present) Base->Twisted Conj Extended π-Conjugation C=O Bond Weakened Coplanar->Conj NoConj Broken Conjugation C=O Bond Strengthened Twisted->NoConj PeakLow ν(C=O) Shifts Lower ~1680 cm⁻¹ Conj->PeakLow PeakHigh ν(C=O) Shifts Higher ~1710 cm⁻¹ NoConj->PeakHigh

Causal relationship between biaryl conformation and C=O stretching frequencies.

The Methoxy (-OCH3) System

The methoxy group exhibits two primary regions of diagnostic interest:

  • C-H Stretching: The

    
     hybridized C-H bonds of the methoxy group produce a characteristic symmetric stretch at an unusually low wavenumber (2835–2815 cm⁻¹), which serves as a highly reliable diagnostic peak.
    
  • C-O-C Stretching: The asymmetric Aryl-O stretch occurs between 1275–1240 cm⁻¹. The resonance donation of the oxygen lone pairs into the aromatic ring strengthens the Aryl-O bond, pushing this peak higher than typical aliphatic ethers.

Comparative Analysis of IR Modalities

When analyzing complex biaryls, the choice of IR sampling technique fundamentally alters the observed data.

ATR-FTIR (The Modern Standard)

Attenuated Total Reflectance (ATR) is the superior modality for solid-state drug formulations. It utilizes an internal reflection element (IRE) with a high refractive index (e.g., Diamond or ZnSe) to generate an evanescent wave that penetrates only 0.5–2 µm into the sample[4].

  • Performance Advantage: It is non-destructive, prevents signal saturation, and requires no expensive substrates[4]. Most importantly, it evaluates the compound in its native solid state without introducing moisture, preserving the critical 3300–2500 cm⁻¹ O-H region[4]. It is highly sensitive to the interphase region, making it ideal for tracking carboxylate formation[5].

Transmission FTIR (KBr Pellet - The Legacy Method)

Historically common, this method requires grinding the sample with hygroscopic potassium bromide (KBr).

  • Performance Deficit: For biaryl carboxylic acids, this is highly problematic. The KBr matrix absorbs moisture that severely obscures the O-H stretch. Furthermore, the high-pressure grinding process can induce polymorphic transformations or facilitate ion-exchange reactions, converting the carboxylic acid into a potassium carboxylate salt. This falsely shifts the C=O peak to ~1610 cm⁻¹ (asymmetric COO⁻ stretch)[5].

Solution-Phase IR (Mechanistic Probing)

By dissolving the biaryl in a non-polar solvent like dilute


, intermolecular hydrogen bonds are broken.
  • Performance Advantage: This isolates the monomeric carboxylic acid, shifting the C=O peak sharply to ~1760–1730 cm⁻¹ and the O-H peak to ~3530 cm⁻¹. This technique is invaluable for mechanistic conformational analysis, though less practical for routine QA/QC.

IR_Comparison Sample Biaryl Sample (-COOH & -OCH3) ATR ATR-FTIR (Solid State) Sample->ATR Preferred KBr Transmission (KBr) (Solid State) Sample->KBr Legacy Sol Solution-Phase IR (Dilute CHCl3) Sample->Sol Mechanistic H_Bond Dimerized COOH Broad O-H (3300-2500 cm⁻¹) ATR->H_Bond Intact Dimers Artifact Ion-Exchange Risk False COO⁻ Peaks KBr->Artifact Grinding Matrix Monomer Monomeric COOH Sharp O-H (~3500 cm⁻¹) Sol->Monomer H-Bonds Broken

Decision matrix for selecting IR modalities in biaryl characterization.

Quantitative Data: Diagnostic IR Peaks

The following table summarizes the expected peak shifts based on the chosen modality and the structural causality of the biaryl system.

Functional GroupVibrational ModeATR-FTIR (Solid, Dimer)Solution-Phase (Monomer)Structural Causality
Carboxylic Acid (-COOH) O-H Stretch3300–2500 cm⁻¹ (Broad)~3530 cm⁻¹ (Sharp)Intermolecular H-bonding in solid state creates broad dimer peaks[3].
Carboxylic Acid (-COOH) C=O Stretch (Coplanar)1690–1680 cm⁻¹1730–1715 cm⁻¹Extended

-conjugation lowers bond force constant.
Carboxylic Acid (-COOH) C=O Stretch (Twisted)1710–1700 cm⁻¹1750–1735 cm⁻¹Ortho-substituents break coplanarity, reducing conjugation and raising

.
Methoxy (-OCH3) C-H Stretch (Symmetric)2835–2815 cm⁻¹2835–2815 cm⁻¹Distinctive low wavenumber for

C-H adjacent to oxygen.
Methoxy (-OCH3) C-O-C Stretch (Asym)1275–1240 cm⁻¹1275–1240 cm⁻¹Aryl-oxygen bond stiffened by resonance with the aromatic ring.
Methoxy (-OCH3) C-O-C Stretch (Sym)1050–1020 cm⁻¹1050–1020 cm⁻¹Standard aliphatic C-O bond stretching.

Self-Validating Experimental Protocol: ATR-FTIR Workflows

To ensure high-fidelity data devoid of matrix interference, the following self-validating ATR-FTIR protocol must be utilized for solid biaryl compounds.

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely.

  • Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be perfectly flat. Any residual peaks in the 3000-2800 cm⁻¹ (organic residues) or 1700 cm⁻¹ (carbonyl) regions invalidate the background; reclean the crystal.

Step 2: Sample Application

  • Action: Place 1-2 mg of the solid biaryl compound directly onto the center of the ATR crystal.

  • Causality: Because the effective path length of the evanescent wave is extremely short, intimate contact between the crystal and the sample is mandatory to prevent signal attenuation[4].

Step 3: Pressure Application & Signal Verification

  • Action: Lower the pressure anvil until the integrated clutch clicks, ensuring standardized pressure across runs.

  • Validation: Monitor the real-time spectral preview. The C-H stretching peaks (~2950 cm⁻¹) should reach an absorbance of 0.2–0.5 AU. If the signal is lower, reapply pressure or center the sample mass.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.

Step 5: Data Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm to the raw data.

  • Causality: The penetration depth of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). Raw ATR spectra artificially exaggerate low-frequency peaks (like the C-O stretch) relative to high-frequency peaks (like the O-H stretch). The correction algorithm normalizes this to match transmission-like relative intensities[4].

References

1.[2] FTIR Analysis - Interpret your FTIR data quickly! 2023 - unitechlink.com - 2 2.[3] C103-E156 FTIR TALK LETTER Vol.45 - shimadzu.com - 3 3.[1] Geometric and Optical Transformations of Supramolecular Host-Guest Amphiphiles - mit.edu - 1 4.[5] Studying Chemisorption at Metal–Polymer Interfaces by Complementary Use of Attenuated Total Reflection–Fourier Transform Infrared Spectroscopy (ATR-FTIR) - acs.org - 5 5.[4] The Convergence of FTIR and EVs: Emergence Strategy for Non-Invasive Cancer Markers Discovery - mdpi.com - 4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(2-Methoxyphenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 4-(2-Methoxyphenyl)-3-methylbenzoic acid. The information herein is intended to supplement, not replace, your institution's established safety procedures and a thorough review of the full Safety Data Sheet (SDS). Our goal is to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research.

The procedural recommendations outlined below are grounded in the specific hazard profile of 4-(2-Methoxyphenyl)-3-methylbenzoic acid and general best practices for handling carboxylic acids and aromatic ethers in a laboratory setting.

Hazard Identification and Risk Assessment

4-(2-Methoxyphenyl)-3-methylbenzoic acid is a compound that requires careful handling due to its potential health effects. A thorough risk assessment should be conducted before any work with this chemical is initiated.

Summary of Known Hazards:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child

Source: MilliporeSigma Safety Data Sheet

Due to these classifications, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with 4-(2-Methoxyphenyl)-3-methylbenzoic acid. The following recommendations are based on established laboratory safety standards and the specific hazards of this compound.[1][2][3]

Core PPE Requirements:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes of the compound or solvents, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[2][4]
Skin Protection - Gloves: Nitrile gloves (minimum thickness of 4 mil) should be worn. Inspect gloves for any signs of degradation or perforation before use.[3] - Lab Coat: A fully buttoned, flame-resistant lab coat. - Clothing: Long pants and closed-toe shoes are mandatory.Prevents skin contact, which can cause irritation. Proper glove selection and use are critical to avoid chemical permeation.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary if working outside of a fume hood or if there is a potential for aerosolization. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.While engineering controls are the primary means of mitigating inhalation risk, respiratory protection may be required in certain situations.[1]

Safe Handling and Operational Plan

A systematic approach to handling 4-(2-Methoxyphenyl)-3-methylbenzoic acid will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a designated and properly labeled waste container ready.

    • Locate the nearest safety shower and eyewash station.[4]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[4]

    • Use a disposable weighing boat or paper.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain a clean and organized workspace.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Properly dispose of all contaminated materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination. Always remove gloves last and wash hands thoroughly with soap and water after handling the compound.[2]

Workflow for Safe Handling:

prep Preparation (Fume Hood, PPE, Waste Container) weigh Weighing & Transfer (Inside Fume Hood) prep->weigh Proceed with caution reaction Reaction Monitoring (Closed System) weigh->reaction post Post-Handling Decontamination reaction->post disposal Waste Disposal post->disposal wash Hand Washing post->wash

Caption: A streamlined workflow for the safe handling of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency Response Plan:

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

Proper disposal of 4-(2-Methoxyphenyl)-3-methylbenzoic acid and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Management Protocol:

  • Waste Segregation: Collect all waste containing 4-(2-Methoxyphenyl)-3-methylbenzoic acid, including contaminated PPE and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[6][7]

Disposal Decision Tree:

start Waste Generated is_contaminated Is material contaminated with 4-(2-Methoxyphenyl)-3-methylbenzoic acid? start->is_contaminated hazardous_waste Place in labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes regular_trash Dispose as non-hazardous waste is_contaminated->regular_trash No pickup Arrange for EHS pickup hazardous_waste->pickup

Caption: A decision-making diagram for the proper disposal of waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(2-Methoxyphenyl)-3-methylbenzoic acid, fostering a safer laboratory environment for yourself and your colleagues.

References

  • Purdue University. SOP - Acid Handling. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Angene Chemical. Benzoic acid, 4-methoxy-2-nitro- Safety Data Sheet. [Link]

  • University of Hamburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Thermo Fisher Scientific. 3-Methoxy-4-methylbenzoic acid Safety Data Sheet. [Link]

  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]

  • Toxics Release Inventory. 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.